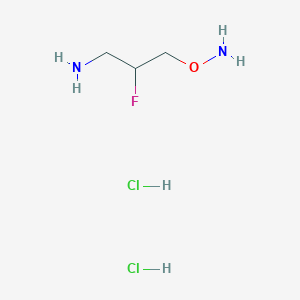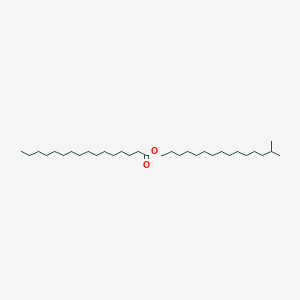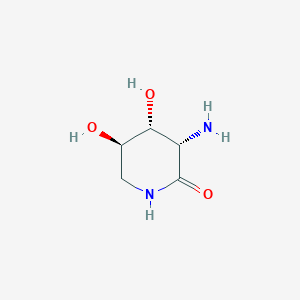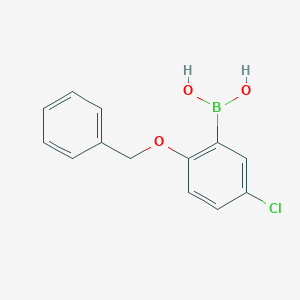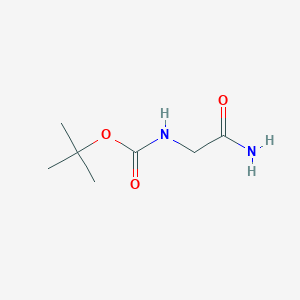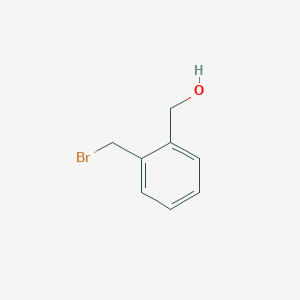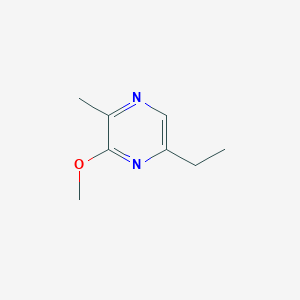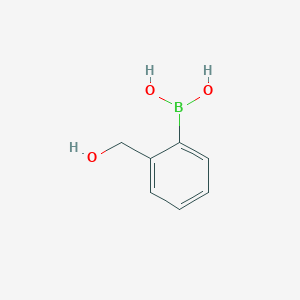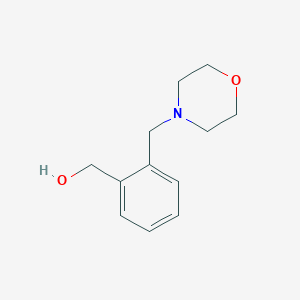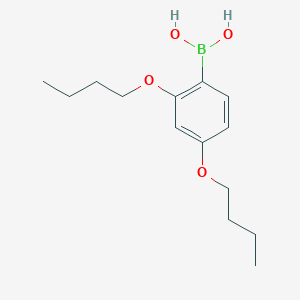
(2,4-Dibutoxyphenyl)boronic acid
説明
(2,4-Dibutoxyphenyl)boronic acid is a derivative of boronic acid, which is a class of organic compounds containing a boron atom connected to two hydroxyl groups. The unique feature of boronic acids is their ability to form reversible covalent bonds with diols and other Lewis bases, which makes them valuable in various chemical reactions and applications in material science.
Synthesis Analysis
Boronic acids, including (2,4-Dibutoxyphenyl)boronic acid, are typically synthesized through reactions involving organoboranes or via direct borylation of aromatic compounds. The synthesis often involves palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, which is a widely used method for creating carbon-carbon bonds between aryl halides and boronic acids .
Molecular Structure Analysis
The molecular structure of (2,4-Dibutoxyphenyl)boronic acid includes a phenyl ring with two butoxy groups at the 2 and 4 positions, and a boronic acid group. The boronic acid group is capable of forming reversible bonds with diols, which is a key feature that influences its reactivity and applications in molecular self-assembly .
Chemical Reactions Analysis
Boronic acids are involved in a variety of chemical reactions. One of the most significant is their role in the Suzuki coupling, which is used to synthesize biphenyls and other complex aromatic compounds . Additionally, boronic acids can catalyze dehydrative condensation reactions between carboxylic acids and amines, as demonstrated by 2,4-bis(trifluoromethyl)phenylboronic acid, which suggests that similar ortho-substituted boronic acids might share this catalytic ability .
Physical and Chemical Properties Analysis
The physical and chemical properties of boronic acids are influenced by their ability to form reversible bonds with diols. This property is utilized in the construction of complex molecular architectures, such as macrocycles, cages, and polymers, through one-pot reactions that rely on reversible condensation . The reversibility of these interactions is crucial for the formation of thermodynamically stable structures and allows for the correction of errors during the assembly process .
科学的研究の応用
Carbohydrate Recognition and Sensing
(2,4-Dibutoxyphenyl)boronic acid is part of a class of boronic acids known for their ability to bind carbohydrates. This characteristic is leveraged in the design of receptors and sensors for cell-surface glycoconjugates. A study found that ortho-hydroxyalkyl arylboronic acids, to which (2,4-Dibutoxyphenyl)boronic acid belongs, can complex with hexopyranosides, particularly through their 4,6-diols, under physiologically relevant conditions. This behavior is crucial for developing oligomeric receptors that can selectively recognize cell-surface glycoconjugates (Dowlut & Hall, 2006).
Fluorescent Chemosensors
(2,4-Dibutoxyphenyl)boronic acid is also relevant in the field of fluorescent chemosensors. Boronic acids, including (2,4-Dibutoxyphenyl)boronic acid, interact with diols to form cyclic structures, making them effective reporters in fluorescent sensors for detecting carbohydrates and bioactive substances. These sensors are used in diverse applications, including biomedical diagnostics (Huang et al., 2012).
Sensing and Therapeutic Applications
The versatile interactions of boronic acids with diols and Lewis bases such as fluoride or cyanide anions have enabled their use in various sensing applications. This includes homogeneous assays and heterogeneous detection, which can be applied at the interface of the sensing material or within the bulk sample. Furthermore, these interactions are utilized in biological labeling, protein manipulation and modification, separation, and the development of therapeutics (Lacina, Skládal, & James, 2014).
Boronic Acid-Catalyzed Reactions
(2,4-Dibutoxyphenyl)boronic acid can be utilized as a catalyst in various organic reactions. Boronic acids can form reversible covalent bonds with hydroxy groups, enabling both electrophilic and nucleophilic modes of activation in organic reactions. This catalytic property is used to form amides from amines, cycloadditions, conjugate additions with unsaturated carboxylic acids, and in selective Friedel-Crafts-type reactions (Hall, 2019).
Biomedical and Pharmaceutical Applications
In the biomedical field, (2,4-Dibutoxyphenyl)boronic acid derivatives have potential applications in treating various diseases, including HIV, obesity, diabetes, and cancer. The unique reactivity, solubility, and responsive nature of boronic acid-containing polymers make them valuable in the preparation of new biomaterials for these applications (Cambre & Sumerlin, 2011).
Safety And Hazards
While specific safety data for “(2,4-Dibutoxyphenyl)boronic acid” is not available, boronic acids are generally considered harmful if swallowed . They can cause skin and eye irritation, and inhalation can lead to respiratory issues . It is recommended to use personal protective equipment when handling boronic acids and to avoid dust formation .
特性
IUPAC Name |
(2,4-dibutoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23BO4/c1-3-5-9-18-12-7-8-13(15(16)17)14(11-12)19-10-6-4-2/h7-8,11,16-17H,3-6,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZGMDQYKUFKOMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)OCCCC)OCCCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80584631 | |
| Record name | (2,4-Dibutoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80584631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4-Dibutoxyphenyl)boronic acid | |
CAS RN |
870778-89-5 | |
| Record name | (2,4-Dibutoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80584631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-Dibutoxyphenylboronic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2R,3R)-2-benzhydryl-N-[(2-methoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B150903.png)
![(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-3-one methanesulfonate](/img/structure/B150904.png)
